1-Ethyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition FGFR Oncology

1-Ethyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-ethyl-7-azaindole , is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an ethyl group at the 1-position of the pyrrole ring. With a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol , this small-molecule scaffold is a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 126344-09-0
Cat. No. B162972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrrolo[2,3-b]pyridine
CAS126344-09-0
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1N=CC=C2
InChIInChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3
InChIKeyWRYJRJSQPWZHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 126344-09-0): A Core Building Block for Drug Discovery and Chemical Synthesis


1-Ethyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-ethyl-7-azaindole [1], is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an ethyl group at the 1-position of the pyrrole ring . With a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol [1], this small-molecule scaffold is a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules [2]. Its rigid bicyclic framework and well-defined reactivity profile make it a valuable intermediate for cross-coupling reactions and other critical synthetic transformations [2].

N1-ethyl-7-azaindole scaffold for kinase inhibitor SAR studies
Compatible with cross-coupling and 3-position derivatization workflows
Defined purity specification supports synthesis reproducibility

1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 126344-09-0): Why Generic Substitution Fails in Specialized Research


Substituting 1-Ethyl-1H-pyrrolo[2,3-b]pyridine with other pyrrolopyridine analogs, such as the unsubstituted parent compound or regioisomers like 2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-49-9), is not a trivial matter. The presence and position of the ethyl group critically impact the molecule's physicochemical properties, leading to significant differences in lipophilicity, solubility, and metabolic stability [1]. For instance, the N1-ethyl substitution increases lipophilicity (LogP ~2.75) compared to the unsubstituted analog, directly influencing membrane permeability and target engagement [2]. Furthermore, the specific N-alkylation pattern can alter the compound's reactivity in cross-coupling reactions, as the ethyl group provides steric and electronic modulation distinct from other alkyl or hydrogen substituents . This underscores the need for precise compound selection based on quantitative evidence, as detailed below.

Lipophilicity N1-ethyl substitution may shift permeability profile relative to unsubstituted 7-azaindole
Regioisomer 2-ethyl regioisomer may alter cross-coupling reactivity and steric environment
Target engagement Unsubstituted parent scaffold may not reproduce reported derivative target engagement context

1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 126344-09-0): Quantifiable Differentiation Evidence for Scientific Selection


Potent FGFR Kinase Inhibition: Comparing 1-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

A derivative of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, designated as compound 4h, demonstrates potent and selective inhibition against multiple fibroblast growth factor receptor (FGFR) isoforms. Its activity is quantitatively compared against the FGFR1-4 panel [1].

FGFR inhibition
Class-level
FGFR1 IC50 7 nM
Reference compound 1: IC50 1900 nM · >270-fold difference
Supports FGFR pathway-response context
Derivative-class data; scaffold review needed
Kinase Inhibition FGFR Oncology

MELK Inhibition and Antiproliferative Activity: A Comparative Study

A specific 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h, was evaluated for its activity against maternal embryonic leucine zipper kinase (MELK) and its antiproliferative effects on various cancer cell lines [1].

MELK enzyme inhibition
Class-level
MELK IC50 32 nM
Antiproliferative IC50 0.109–0.245 μM
Supports cellular signaling assay context
Derivative-specific; cell-line panel data
Antitumor Agent MELK Proliferation

Enhanced Lipophilicity for Improved Drug-Like Properties

The ethyl substitution at the 1-position of the pyrrolo[2,3-b]pyridine core significantly alters the compound's lipophilicity, a key determinant of its pharmacokinetic profile. The calculated LogP for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is 2.75 (ACD/LogP) or 2.07 (estimated log Kow) [1].

Calculated lipophilicity
Class-level
ACD/LogP 2.75
Estimated log Kow 2.07
May support permeability screening fit
Estimated value; experimental validation pending
ADME Lipophilicity Drug Design

High Purity and Analytical Characterization for Reproducible Research

Commercially available 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is supplied with high purity and defined analytical specifications, which are essential for ensuring reproducible results in both medicinal chemistry and process development [1].

Purity specification
Specification review
≥95–98%
HPLC and NMR certified
Supports synthetic reproducibility
Lot-specific attribute; batch review recommended
Quality Control Reproducibility Synthesis

1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 126344-09-0): Recommended Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

This compound serves as a validated core scaffold for the development of potent kinase inhibitors. As demonstrated by the sub-100 nM FGFR and MELK inhibitory activity of its derivatives, 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against a variety of kinase targets implicated in cancer and inflammatory diseases [1][2].

Chemical Biology: Tool Compound Development

Given its high purity and well-defined reactivity, researchers can use this compound to synthesize chemical probes to investigate biological pathways. The scaffold's ability to accommodate diverse substituents at the 3-position, while maintaining or enhancing biological activity, makes it suitable for creating tool compounds to study specific protein functions in vitro [2].

Pharmaceutical Development: Advanced Intermediate for API Synthesis

The compound's favorable drug-like properties, including its calculated LogP and compliance with Lipinski's Rule of Five, make it a valuable advanced intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its commercial availability with high purity (≥95%) streamlines process chemistry, reducing the burden of in-house synthesis and purification for scale-up activities [3][4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N1-ethyl scaffold reactivity
Target engagement assay review
Chemical probe synthesis
3-position derivatization fit
Synthetic reproducibility verification
API intermediate research
Physicochemical profile review
ADME property assay context

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